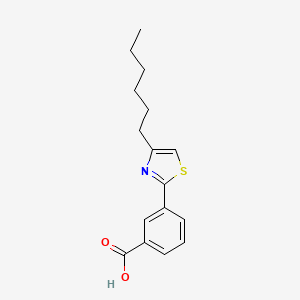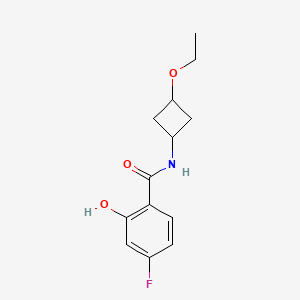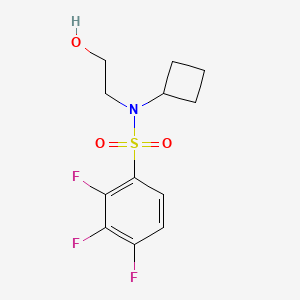
N-cyclobutyl-N-(2-hydroxyethyl)-4-methylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-N-(2-hydroxyethyl)-4-methylpiperidine-1-sulfonamide, also known as S 38093, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine sulfonamides and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of S 38093 involves the selective antagonism of the serotonin 5-HT6 receptor. This receptor is primarily expressed in the brain and is involved in the regulation of mood, cognition, and behavior. S 38093 binds to the 5-HT6 receptor and blocks its activity, which leads to the modulation of neurotransmitter systems such as dopamine and acetylcholine. This modulation results in the improvement of cognitive function and the reduction of depressive and anxiety-like behaviors.
Biochemical and Physiological Effects:
S 38093 has been found to exhibit potent and selective antagonism of the serotonin 5-HT6 receptor. This receptor is primarily expressed in the brain and is involved in the regulation of mood, cognition, and behavior. S 38093 has been shown to improve cognitive function, reduce depressive and anxiety-like behaviors, and modulate neurotransmitter systems such as dopamine and acetylcholine. These effects make S 38093 a potential therapeutic agent for various diseases such as depression, anxiety, and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the advantages of using S 38093 in lab experiments is its potent and selective antagonism of the serotonin 5-HT6 receptor. This allows for the specific modulation of neurotransmitter systems such as dopamine and acetylcholine, which can be useful in studying the mechanisms underlying various diseases such as depression, anxiety, and schizophrenia. However, one of the limitations of using S 38093 is its potential toxicity and adverse effects, which can affect the validity of the experimental results.
Future Directions
There are several future directions for research on S 38093. One potential direction is the development of more potent and selective antagonists of the serotonin 5-HT6 receptor. This can lead to the discovery of novel therapeutic agents for various diseases such as depression, anxiety, and schizophrenia. Another direction is the investigation of the long-term effects of S 38093 on neurotransmitter systems such as dopamine and acetylcholine. This can provide insights into the potential therapeutic applications of S 38093 in the treatment of various diseases. Additionally, the investigation of the potential adverse effects of S 38093 can lead to the development of safer and more effective therapeutic agents.
Synthesis Methods
The synthesis of S 38093 involves the reaction of 4-methylpiperidine-1-sulfonyl chloride with cyclobutanol in the presence of sodium hydroxide. The resulting product is then treated with 2-chloroethanol to yield N-cyclobutyl-N-(2-hydroxyethyl)-4-methylpiperidine-1-sulfonamide. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
S 38093 has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been shown to exhibit potent and selective antagonism of the serotonin 5-HT6 receptor, which plays a crucial role in the regulation of mood, cognition, and behavior. S 38093 has also been found to modulate the activity of other neurotransmitter systems such as dopamine and acetylcholine, which further enhances its therapeutic potential.
properties
IUPAC Name |
N-cyclobutyl-N-(2-hydroxyethyl)-4-methylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-11-5-7-13(8-6-11)18(16,17)14(9-10-15)12-3-2-4-12/h11-12,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQXVUOPHCNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N(CCO)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6627789.png)

![1-[(2-Chloro-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B6627805.png)
![2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)
![Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate](/img/structure/B6627818.png)
![1-[(2-Chloro-5-fluorophenyl)methyl]indole-2-carboxylic acid](/img/structure/B6627824.png)
![5-(2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B6627825.png)

![3-Chloro-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B6627842.png)
![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)
![N-methyl-2-[(2-methylcyclopentyl)amino]ethanesulfonamide](/img/structure/B6627847.png)

